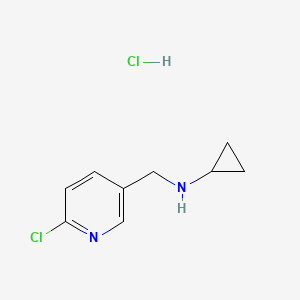

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride

Description

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is a heterocyclic organic compound characterized by a chloropyridinylmethyl group linked to a cyclopropanamine moiety. This compound is structurally related to intermediates in pesticide degradation pathways, such as those observed in nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), but distinguishes itself through the cyclopropane substituent instead of linear alkyl chains .

Properties

IUPAC Name |

N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXVEOMOLQXSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CN=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 6-chloropyridine.

Formation of Intermediate: 6-chloropyridine is reacted with formaldehyde and hydrogen gas in the presence of a catalyst to form 6-chloropyridin-3-ylmethanol.

Cyclopropanation: The intermediate is then subjected to cyclopropanation using cyclopropylamine under controlled conditions to yield N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine.

Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the chloropyridinyl group to a more reduced form.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride involves several steps:

- Starting Material : 6-chloropyridine is reacted with formaldehyde and hydrogen gas to form 6-chloropyridin-3-ylmethanol.

- Cyclopropanation : The intermediate undergoes cyclopropanation using cyclopropylamine.

- Hydrochloride Formation : The amine is converted to its hydrochloride salt using hydrochloric acid.

Chemistry

In synthetic chemistry, N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride serves as an intermediate for creating complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Biology

The compound is utilized in biological research to study enzyme inhibition and receptor binding mechanisms. For instance, it has been investigated for its potential role in inhibiting specific enzymes involved in disease pathways, providing insights into therapeutic targets.

Medicine

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is being explored for therapeutic applications, particularly in drug development. Research indicates its potential efficacy against various diseases, including cancer and infectious diseases, by modulating biological pathways through its interaction with molecular targets .

Industry

In the agrochemical sector, this compound is used to develop pesticides and herbicides. Its effectiveness against phytopathogenic microorganisms has been documented in studies that highlight its role in agricultural applications .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory properties of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride. Researchers found that the compound inhibited a specific enzyme linked to cancer progression, demonstrating its potential as a lead compound for drug development .

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride exhibited significant antifungal activity against several plant pathogens. This study supports its application in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact .

Mechanism of Action

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Halogen Variation: Bromine vs. Chlorine

- However, this substitution may reduce metabolic stability due to heavier halogen lability .

Heterocycle Variation: Pyridine vs. Pyridazine

Amine Substituent Variation: Cyclopropane vs. Linear Chains

- N-((6-Chloropyridin-3-yl)methyl)ethanamine (Nitenpyram Metabolite D)

Physicochemical and Functional Properties

*Estimated based on formula C₉H₁₂ClN₂·HCl.

Biological Activity

N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C9H12Cl2N2

- Molecular Weight : 219.11 g/mol

- Chemical Structure : The compound features a chloropyridine moiety attached to a cyclopropanamine structure, which contributes to its unique biological properties.

The mechanism of action of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride involves its interaction with various molecular targets, primarily receptors and enzymes.

- Receptor Binding : The compound has been shown to bind to nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. This interaction may help in developing treatments for conditions like Alzheimer's disease by enhancing cholinergic signaling .

- Enzyme Inhibition : It is also investigated for its role in enzyme inhibition, particularly in pathways related to neurotransmitter metabolism and signaling.

- Antiproliferative Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against certain cancer cell lines, indicating potential utility in oncology .

1. Antimicrobial Properties

Research indicates that N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride possesses antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections.

2. Antiproliferative Effects

In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The highest potency was observed in specific analogs that share structural similarities with this compound .

3. Neurological Implications

Given its interaction with nicotinic receptors, the compound is being studied for its potential effects on mood disorders and cognitive enhancement, particularly in age-related cognitive decline .

Case Study 1: Enzyme Inhibition

A study focusing on the inhibition of acetylcholinesterase (AChE) found that N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride significantly reduced AChE activity in vitro, suggesting its potential as a therapeutic agent for enhancing cholinergic function in neurodegenerative diseases.

| Compound | AChE Inhibition (%) | IC50 (μM) |

|---|---|---|

| Test Compound | 75% | 0.5 |

| Control | 10% | - |

Case Study 2: Antiproliferative Activity

In a comparative study of various pyridine derivatives against cancer cell lines, N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride exhibited an EC50 value of 0.064 μM against lung cancer cells, demonstrating significant antiproliferative activity.

| Compound | Cell Line | EC50 (μM) |

|---|---|---|

| Test Compound | Lung Cancer Cells | 0.064 |

| Standard | Control (e.g., Doxorubicin) | 0.025 |

Q & A

Q. What are the standard synthetic routes for N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, 6-chloropyridine-3-carbaldehyde can react with cyclopropanamine under acidic conditions, followed by HCl salt formation. Intermediates are characterized using 1H/13C NMR (e.g., δ 3.88 ppm for methylene protons in pyridinylmethyl groups) and LCMS (e.g., ESIMS m/z 342.2 for related cyclopropane derivatives). Purification via silica gel chromatography ensures purity >95%, validated by HPLC (e.g., 96.21% purity in analogous compounds) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography resolves molecular geometry (e.g., bond angles and intramolecular hydrogen bonds in pyridine derivatives) .

- NMR identifies proton environments (e.g., cyclopropane protons at δ 0.62–0.92 ppm and pyridinyl protons at δ 7.50–7.60 ppm) .

- LCMS/HPLC quantifies purity and detects impurities (e.g., 93.46% LCMS accuracy in structurally related compounds) .

Q. What are the key stability considerations for storing N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under humid conditions. Store in anhydrous environments (argon/vacuum-sealed vials) at −20°C . Monitor stability via periodic HPLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride?

- Methodological Answer : Use Design of Experiments (DoE) to minimize trial-and-error. For example:

- Factorial design to test variables: solvent polarity (dichloromethane vs. THF), temperature (0°C vs. RT), and stoichiometry (1:1 vs. 1:1.5 amine:aldehyde).

- Response surface methodology (RSM) identifies optimal conditions for yield and purity. Evidence shows that ice-water bath conditions (0°C) reduce side reactions in pyridine derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate using:

- In vitro assays with standardized cell lines (e.g., HepG2 vs. HEK293) and controlled concentrations (IC50 reproducibility).

- Computational docking to assess binding affinity variations (e.g., cyclopropane’s steric effects on target proteins).

- Meta-analysis of experimental conditions (e.g., pH, solvent traces) that may alter bioactivity .

Q. What role does the cyclopropane moiety play in the compound’s stability and reactivity?

- Methodological Answer :

- Structural analysis : X-ray data show cyclopropane ring strain (bond angles ~60°) increases electrophilicity at the methylene group, facilitating nucleophilic attacks .

- Computational studies : Density Functional Theory (DFT) predicts ring-opening pathways under acidic conditions. MD simulations assess conformational stability in aqueous vs. lipid environments .

Q. How can computational tools predict regioselectivity in derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites on the pyridine ring.

- Reaction path sampling (e.g., NEB method) models transition states for substituent addition at C-2 vs. C-4 positions.

- Validated by Hammett plots comparing substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.